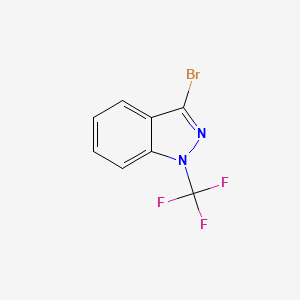

3-bromo-1-(trifluoromethyl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-1-(trifluoromethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(trifluoromethyl)-1H-indazole typically involves the bromination of 1-(trifluoromethyl)-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dehalogenation to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include substituted indazoles with various functional groups replacing the bromine atom.

Oxidation: Products include indazole oxides or other oxidized derivatives.

Reduction: Products include dehalogenated indazoles or other reduced forms.

Scientific Research Applications

3-Bromo-1-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-1-(trifluoromethyl)-1H-pyrazole

- 3-Bromo-1-(trifluoromethyl)-1H-benzimidazole

- 3-Bromo-1-(trifluoromethyl)-1H-pyrrole

Uniqueness

3-Bromo-1-(trifluoromethyl)-1H-indazole is unique due to its specific indazole core structure combined with the bromine and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its reactivity and stability under different conditions also set it apart from other similar compounds.

Biological Activity

3-Bromo-1-(trifluoromethyl)-1H-indazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the bromine atom may participate in halogen bonding, affecting binding affinities to various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal effects. Indazoles, in general, have shown promise in combating various microbial strains.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected are still under investigation but are thought to involve interactions with key enzymes and receptors in cancer cells .

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic processes, which may contribute to its anticancer and anti-inflammatory effects. For example, it has been shown to affect aldehyde dehydrogenase (ALDH) activity, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

- Receptor Interaction : The structural features allow for interactions with specific receptors and enzymes, modulating their activity. This interaction is crucial for the observed effects on cell signaling pathways related to cancer progression and inflammation .

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Activity Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial properties.

- Cancer Cell Line Testing : In vitro tests on ovarian and colon cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Data Summary Table

Properties

Molecular Formula |

C8H4BrF3N2 |

|---|---|

Molecular Weight |

265.03 g/mol |

IUPAC Name |

3-bromo-1-(trifluoromethyl)indazole |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-3-1-2-4-6(5)14(13-7)8(10,11)12/h1-4H |

InChI Key |

ONVHKNHXYVCKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.